4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers
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Overview
Description
4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers is a complex organic compound with a unique structure that includes both pyrrolo and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo and oxazine derivatives, such as:
- Pyrrolo[2,3-b]pyridine
- Oxazolidinones
- Pyrrolopyrazines
Uniqueness
What sets 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(13)12-2-3-15-8-5-11(9(10)14)4-7(8)12/h7-8H,2-5H2,1H3,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJOIIFLXDEVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2C1CN(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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